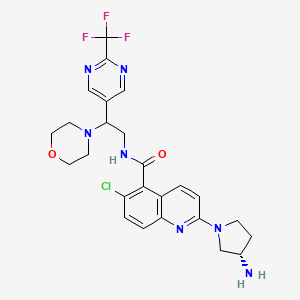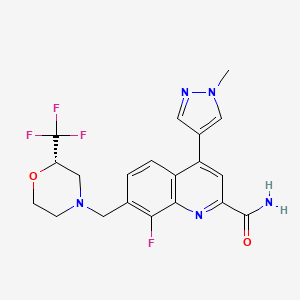
Quinoline derivative 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivative 5 is a heterocyclic aromatic compound that features a quinoline scaffold. Quinoline itself is a bicyclic structure composed of a benzene ring fused with a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. These compounds exhibit a wide range of biological activities, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline derivative 5 can be achieved through various methods, including classical and modern synthetic routes. Some of the well-known classical methods include the Skraup synthesis, the Friedländer synthesis, and the Doebner-Miller synthesis. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Modern synthetic routes often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. For example, microwave-assisted synthesis, ultrasound irradiation, and photocatalytic synthesis have been reported to enhance reaction efficiency and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic systems, such as palladium or copper catalysts, are commonly used to facilitate the cyclization reactions. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more sustainable .
化学反応の分析
反応の種類: キノリン誘導体 5は、次のような様々な化学反応を起こします。
酸化: 酸化反応により、ヒドロキシル基やカルボニル基などの官能基をキノリン骨格に導入することができます。
還元: 還元反応により、キノリン誘導体をテトラヒドロキノリンなどの水素化形に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤としては、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アルキルハライド、アリールハライド、チオールなどの試薬は、塩基性または酸性環境などの条件下で置換反応に使用されます.
主要な生成物:
4. 科学研究における用途
キノリン誘導体 5は、次のような広範囲の科学研究用途を持っています。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されています。
生物学: 抗菌活性、抗ウイルス活性、抗癌活性を示し、生物学研究において価値のある化合物となっています。
医学: マラリア治療薬や抗結核薬など、新しい治療薬の開発におけるリード化合物として役立っています。
科学的研究の応用
Quinoline derivative 5 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in biological research.
Medicine: Serves as a lead compound in drug discovery for the development of new therapeutic agents, including antimalarial and antitubercular drugs.
作用機序
キノリン誘導体 5の作用機序には、特定の分子標的や経路との相互作用が関与しています。例えば、抗菌活性においては、核酸の合成を阻害したり、細胞膜の完全性を破壊したりすることが考えられます。抗癌用途では、アポトーシスを誘導したり、細胞増殖を阻害したり、細胞周期の進行を妨げたりすることができます。 具体的な分子標的と経路は、研究されている特定の生物活性によって異なる場合があります .
類似化合物との比較
キノリン誘導体 5は、次のような他の類似化合物と比較することができます。
クロロキン: キノリン骨格を持つマラリア治療薬です。
プリマキン: 構造が類似した別のマラリア治療薬です。
シプロフロキサシン: キノリン部分を有する抗生物質です。
独自性: キノリン誘導体 5は、特定の置換パターンと官能基を持つため、独自の生物活性和化学反応性を有しています。 様々な化学変換を受ける多用途性と、異なる分野における幅広い用途は、その重要性を示しています .
結論
キノリン誘導体 5は、様々な科学分野や産業分野で注目されている化合物です
特性
分子式 |
C20H19F3N4O2S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
4-(2-methyl-1,3-thiazol-5-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19F3N4O2S/c1-11-25-8-17(30-11)14-7-16(19(24)28)26-15-6-12(2-3-13(14)15)9-27-4-5-29-18(10-27)20(21,22)23/h2-3,6-8,18H,4-5,9-10H2,1H3,(H2,24,28) |
InChIキー |
QYGZQJAQOQLFSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3-d]pyrimidine derivative 20](/img/structure/B10836157.png)
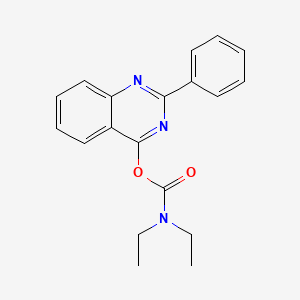
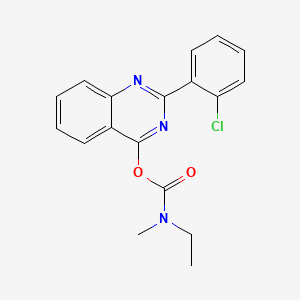
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)
![1-[2-(3-Chloro-2-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]-3-[4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]urea](/img/structure/B10836181.png)
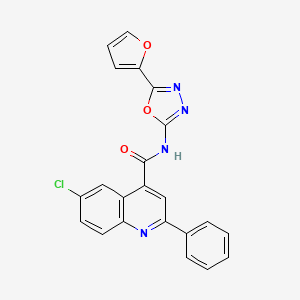
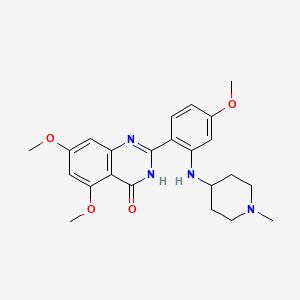
![3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836200.png)

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)
